

"Spectroscopic data (NMR, IR, Mass Spec) of Tripropylene glycol monopropyl ether"

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Compound of Interest

Compound Name: *Tripropylene glycol monopropyl ether*

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Spectroscopic Profile of Tripropylene Glycol Monopropyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Tripropylene glycol monopropyl ether** (CAS No. 96077-04-2), a versatile solvent and intermediate in various industrial and pharmaceutical applications. This document presents available quantitative data in structured tables, details experimental protocols for spectroscopic analysis, and includes a logical workflow diagram for clarity.

Chemical Structure and Properties

Tripropylene glycol monopropyl ether is a complex ether-alcohol with the chemical formula $C_{12}H_{26}O_4$ and a molecular weight of 234.33 g/mol. Its structure consists of a tripropylene glycol backbone with a terminal propyl ether group.

IUPAC Name: 1-[1-(1-propoxypropan-2-yloxy)propan-2-yloxy]propan-2-ol

Spectroscopic Data

The following sections summarize the available and predicted spectroscopic data for **Tripropylene glycol monopropyl ether**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): An experimental ¹H NMR spectrum for **Tripropylene glycol monopropyl ether** is not readily available in public databases. However, based on the known chemical shifts for similar propylene glycol ethers, a predicted spectrum would exhibit signals in the following regions:

- 0.8-1.0 ppm (triplet): Terminal methyl protons of the propyl group (-OCH₂CH₂CH₃).
- 1.0-1.2 ppm (doublets): Methyl protons of the propylene glycol units (-OCH(CH₃)CH₂-).
- 1.4-1.6 ppm (sextet): Methylene protons of the propyl group (-OCH₂CH₂CH₃).
- 3.2-3.7 ppm (multiplets): Methylene and methine protons of the propylene glycol backbone and the methylene protons of the propyl ether (-OCH₂CH₂CH₃, -OCH(CH₃)CH₂O-).
- 3.8-4.1 ppm (multiplet): Methine proton adjacent to the terminal hydroxyl group (-CH(OH)CH₃).
- Variable ppm (singlet, broad): Hydroxyl proton (-OH).

¹³C NMR: The following table summarizes the available ¹³C NMR spectral data.

Chemical Shift (ppm)	Assignment
Data not available	Specific peak assignments are not available

Note: While a ¹³C NMR spectrum is noted as available in PubChem, specific peak data is not provided. The expected spectrum would show a series of signals between 15-20 ppm for the methyl carbons and between 60-80 ppm for the oxygen-linked methylene and methine carbons.

Infrared (IR) Spectroscopy (Predicted)

A dedicated experimental IR spectrum for **Tripropylene glycol monopropyl ether** is not publicly available. However, the spectrum is predicted to have the following characteristic absorption bands based on its functional groups:

Wavenumber (cm ⁻¹)	Vibration Mode	Intensity
3600-3200	O-H Stretch (alcohol)	Strong, Broad
2970-2850	C-H Stretch (alkane)	Strong
1150-1050	C-O Stretch (ether & alcohol)	Strong
1470-1430	C-H Bend (alkane)	Medium
1380-1370	C-H Bend (alkane)	Medium

Mass Spectrometry (MS)

Mass spectrometry data is available for **Tripropylene glycol monopropyl ether**, providing insights into its fragmentation patterns under electron ionization.

Method	Key Fragments (m/z)
GC-MS	45, 59, 117
MS-MS	101.1, 117.1, 159

The fragmentation of glycol ethers typically involves cleavage of the C-O and C-C bonds, leading to the formation of smaller, stable oxonium ions. The base peak at m/z 45 is characteristic of the $[\text{CH}_3\text{CHOCH}_3]^+$ fragment.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

- Sample Preparation: Dissolve a small amount of **Tripropylene glycol monopropyl ether** in a deuterated solvent (e.g., CDCl_3 or D_2O).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

- **^1H NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
- **^{13}C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlet peaks for each unique carbon atom.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum to determine proton ratios.

IR Spectroscopy

- **Sample Preparation:** As **Tripropylene glycol monopropyl ether** is a liquid, it can be analyzed neat. Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum, typically in the range of 4000 to 400 cm^{-1} .
- **Data Processing:** Perform a background subtraction to remove atmospheric (CO_2 , H_2O) absorptions.

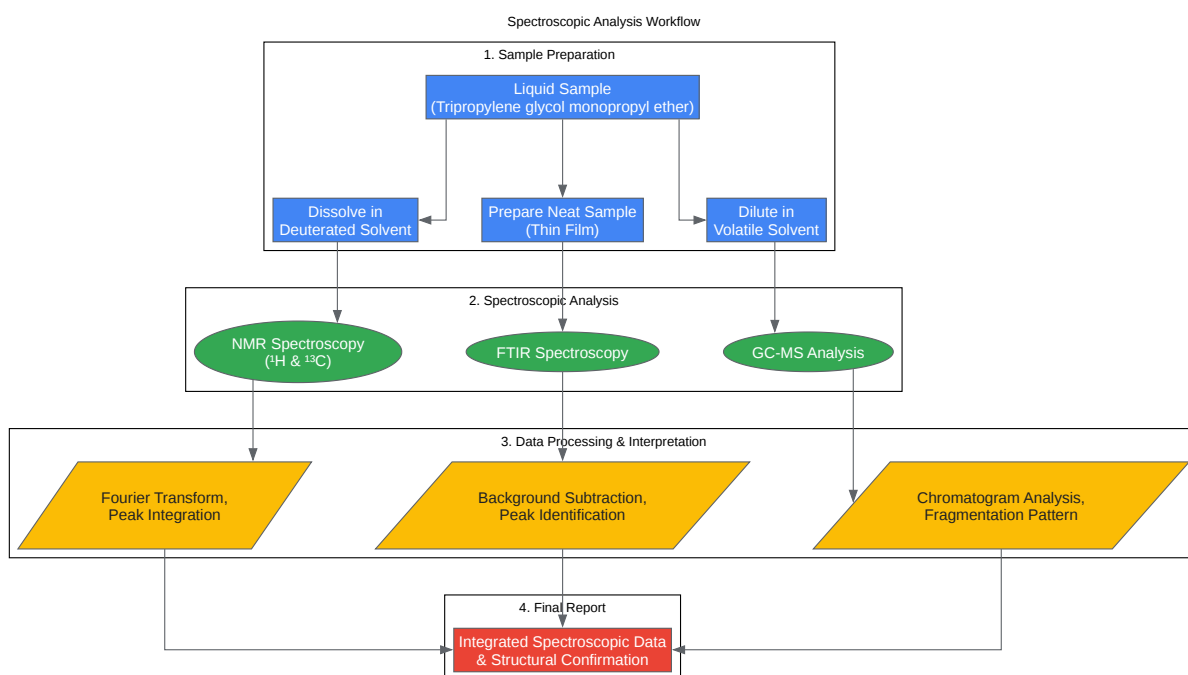
Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** Dilute the **Tripropylene glycol monopropyl ether** sample in a suitable volatile solvent (e.g., dichloromethane or methanol).
- **Instrumentation:** Use a gas chromatograph coupled to a mass spectrometer.
- **Chromatographic Separation:**
 - **Column:** A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
 - **Injector Temperature:** Typically 250°C.
 - **Oven Program:** Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to ensure separation of any impurities.

- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometry:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 300).
- Data Analysis: Identify the peak corresponding to **Tripropylene glycol monopropyl ether** in the total ion chromatogram and analyze its mass spectrum for characteristic fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like **Tripropylene glycol monopropyl ether**.



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Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

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